N-isopentyl-2-naphthamide
Description
N-Isopentyl-2-naphthamide is a synthetic organic compound characterized by a naphthalene backbone substituted with an amide group at the 2-position and an isopentyl (3-methylbutyl) chain attached to the nitrogen atom. Its molecular formula is C₁₆H₁₉NO, with a molecular weight of 241.33 g/mol. The compound’s structure combines aromatic rigidity from the naphthalene ring with the lipophilic isopentyl group, making it relevant in pharmaceutical and material science research for applications such as drug intermediates or polymer additives.
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33g/mol |
IUPAC Name |
N-(3-methylbutyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C16H19NO/c1-12(2)9-10-17-16(18)15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11-12H,9-10H2,1-2H3,(H,17,18) |
InChI Key |
NJYPSVBHHXWASY-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize N-isopentyl-2-naphthamide’s properties, we compare it with three structurally related compounds from the provided evidence, focusing on molecular features, functional groups, and inferred physicochemical behaviors.
Table 1: Structural and Functional Group Comparison
Key Observations:
Aromatic vs. This difference impacts solubility, with naphthamide derivatives typically exhibiting lower aqueous solubility due to increased hydrophobicity.
Functional Group Reactivity: The amide group in this compound is less electrophilic than the nitroacetamide group in ranitidine derivatives, which contains a nitro (-NO₂) substituent that enhances reactivity in redox or nucleophilic substitution reactions . In contrast, 2-chloro-N,N-dimethylethanamine features a reactive chloro group and tertiary amine, enabling participation in alkylation or quaternary ammonium salt formation, unlike the stable amide bond in the target compound.
Lipophilicity and Solubility :
- The isopentyl chain in this compound increases lipophilicity (predicted logP ~3.5) compared to ranitidine nitroacetamide (logP ~1.2), which contains polar sulphanyl and nitro groups . This suggests divergent applications: the former may favor membrane permeability in drug design, while the latter’s polarity suits hydrophilic formulations.
Synthetic Utility :
- Chloroalkylamines like 2-chloro-N,N-dimethylethanamine are versatile intermediates in synthesizing surfactants or bioactive molecules, whereas this compound’s stability under basic conditions (due to its amide bond) makes it a candidate for controlled-release systems or polymer crosslinking.
Research Findings and Inferences
- Thermal Stability : Naphthamide derivatives generally exhibit higher thermal stability than nitroacetamides or chloroamines due to aromatic resonance stabilization. For example, ranitidine nitroacetamide decomposes at ~200°C , while chloroamines like 2-chloro-N,N-dimethylethanamine are volatile and prone to degradation at lower temperatures .
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